DMABA NHS Ester

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of DMABA NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups .

Mode of Action

This compound chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The reaction of this compound with PE lipids affects the biochemical pathways of fatty acid synthesis. Oxidation of these phospholipids may be linked to various human diseases . The use of this compound in combination with isotope-labeled compounds allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

Its solubility in various solvents such as dmf and dmso has been reported , which could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise . It has been used to study relative changes in PE lipid abundance before and after radical oxidation .

Action Environment

The action environment of this compound is primarily the cell membrane where it interacts with PE lipids It is known that the compound is stable for at least 4 years when stored at -20°c .

Biochemische Analyse

Biochemical Properties

DMABA NHS Ester interacts with the primary amine group of PE lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups . The interaction between this compound and PE lipids facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with PE lipids. PE lipids are major components of cell membranes, and their oxidation may be linked to various human diseases . By reacting with PE lipids, this compound can help detect changes in PE lipid abundance before and after radical oxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reaction with the primary amine group of PE lipids . This reaction enables the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its role in detecting changes in PE lipid abundance

Metabolic Pathways

This compound is involved in the metabolic pathways related to the detection of PE lipids . It interacts with the primary amine group of PE lipids, facilitating the use of mass spectrometry for the detection of various PE lipid subclasses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester typically involves the reaction of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester unterliegt hauptsächlich Substitutionsreaktionen, bei denen es mit primären Aminogruppen reagiert. Diese Reaktion bildet eine stabile Amidbindung, wodurch sie für Markierungs- und Detektionszwecke nützlich wird .

Häufige Reagenzien und Bedingungen:

Reagenzien: Primäre Amine, Dicyclohexylcarbodiimid (DCC), N-Hydroxysuccinimid (NHS)

Bedingungen: Organische Lösungsmittel wie Dimethylformamid (DMF), kontrollierte Temperatur- und pH-Bedingungen.

Hauptprodukte: Das Hauptprodukt, das aus der Reaktion von 4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester mit primären Aminen entsteht, ist eine stabile Amidbindung, die zur Markierung von Phosphatidylethanolamin-Lipiden verwendet wird .

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester beinhaltet seine Reaktion mit primären Aminogruppen zur Bildung stabiler Amidbindungen. Diese Reaktion wird durch das Vorhandensein von N-Hydroxysuccinimid gefördert, das als Abgangsgruppe wirkt und die Bildung der Amidbindung ermöglicht. Die Verbindung zielt auf Phosphatidylethanolamin-Lipide ab und ermöglicht deren Detektion und Analyse mittels Massenspektrometrie .

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester ist einzigartig in seiner Fähigkeit, spezifisch mit primären Aminogruppen zu reagieren, wodurch es für die Markierung von Phosphatidylethanolamin-Lipiden sehr effektiv ist. Ähnliche Verbindungen umfassen:

4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester-d4: Eine deuterierte Version, die für die differentielle Markierung verwendet wird.

4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester-d6: Eine weitere deuterierte Variante zur Untersuchung der Lipidverteilung.

4-(Dimethylamino)benzoesäure-N-Hydroxysuccinimidester-d10: Wird verwendet, um Veränderungen der Lipidhäufigkeit zu beobachten.

Biologische Aktivität

DMABA NHS Ester (4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester) is a chemical compound widely utilized in lipid research, particularly for the derivatization of phosphatidylethanolamine (PE) lipids. This compound allows researchers to track and analyze lipid changes during various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound reacts with primary amine groups on phospholipids, specifically targeting phosphatidylethanolamine. This reaction forms stable derivatives that can be analyzed using mass spectrometry, enabling the detection of all subclasses of PE lipids. The ability to label these lipids universally allows for comprehensive studies on lipid dynamics in biological systems.

Applications in Biological Research

- Lipid Profiling : this compound facilitates the profiling of PE lipids in various biological samples, including cell membranes and tissues.

- Oxidative Stress Studies : It is used to investigate the effects of oxidative stress on lipid composition by monitoring changes in PE lipid profiles over time.

- Disease Research : The compound plays a crucial role in understanding lipid alterations associated with diseases such as Alzheimer's and other neurodegenerative conditions.

Case Study: Lipid Changes in RAW 264.7 Cells

A study utilized this compound to label PE lipids from RAW 264.7 cells subjected to oxidative stress induced by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The results demonstrated:

- A significant decrease in endogenous PE lipids.

- An increase in oxidized PE lipids over time, indicating the impact of oxidative stress on lipid metabolism .

Table 1: Summary of Key Findings from this compound Studies

Technical Insights

The derivatization process using this compound involves several steps:

- Reagent Preparation : The ester is prepared by reacting DMABA with NHS.

- Lipid Extraction : Lipids are extracted from biological samples using organic solvents.

- Derivatization : Extracted lipids are treated with this compound to form derivatives.

- Mass Spectrometry Analysis : The derivatives are analyzed using mass spectrometry to identify and quantify different PE subclasses.

Eigenschaften

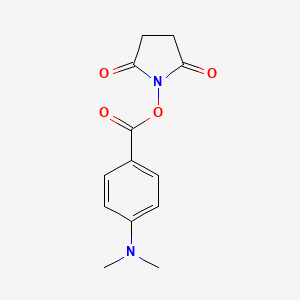

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746869 | |

| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58068-85-2 | |

| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?

A1: The this compound reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.

Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?

A2: The research highlights several advantages:

- Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []

- Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []

- Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.